molecular formula C9H10N2O2 B076587 3-Pyridinecarbonitrile, 1,2-dihydro-4-(methoxymethyl)-6-methyl-2-oxo- CAS No. 13530-95-5

3-Pyridinecarbonitrile, 1,2-dihydro-4-(methoxymethyl)-6-methyl-2-oxo-

Cat. No.: B076587
CAS No.: 13530-95-5
M. Wt: 178.19 g/mol
InChI Key: KLNRUMOPNATILS-UHFFFAOYSA-N
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Description

3-Pyridinecarbonitrile, 1,2-dihydro-4-(methoxymethyl)-6-methyl-2-oxo- is a heterocyclic organic compound It is a derivative of pyridine, characterized by the presence of a nitrile group (carbonitrile) at the 3-position, a methoxymethyl group at the 4-position, a methyl group at the 6-position, and a keto group (oxo) at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarbonitrile, 1,2-dihydro-4-(methoxymethyl)-6-methyl-2-oxo- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be constructed through cyclization reactions involving suitable precursors.

    Introduction of the Nitrile Group: The nitrile group can be introduced via nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.

    Functional Group Modifications: The methoxymethyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides.

    Oxidation: The keto group can be introduced through oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarbonitrile, 1,2-dihydro-4-(methoxymethyl)-6-methyl-2-oxo- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines.

Scientific Research Applications

3-Pyridinecarbonitrile, 1,2-dihydro-4-(methoxymethyl)-6-methyl-2-oxo- has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Chemistry: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Pyridinecarbonitrile, 1,2-dihydro-4-(methoxymethyl)-6-methyl-2-oxo- depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can form interactions with active sites of enzymes, while the methoxymethyl and methyl groups can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    3-Pyridinecarbonitrile: Lacks the methoxymethyl and methyl groups, making it less complex.

    4-Methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile: Similar structure but lacks the methoxymethyl group.

    6-Methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile: Similar structure but lacks the methoxymethyl group.

Uniqueness

3-Pyridinecarbonitrile, 1,2-dihydro-4-(methoxymethyl)-6-methyl-2-oxo- is unique due to the presence of both methoxymethyl and methyl groups, which can significantly influence its chemical reactivity and biological activity. These groups can enhance the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

13530-95-5

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

4-(methoxymethyl)-6-methyl-2-oxo-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C9H10N2O2/c1-6-3-7(5-13-2)8(4-10)9(12)11-6/h3H,5H2,1-2H3,(H,11,12)

InChI Key

KLNRUMOPNATILS-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=C(C(=N1)O)C#N)COC

SMILES

CC1=CC(=C(C(=O)N1)C#N)COC

Canonical SMILES

CC1=CC(=C(C(=O)N1)C#N)COC

6339-38-4

Pictograms

Corrosive; Irritant

Synonyms

2-methyl-4-methoxymethyl-5-cyano-6-oxypyridine

Origin of Product

United States

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